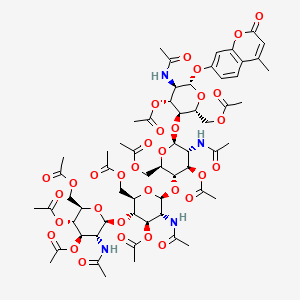

![molecular formula C21H23ClN6O5 B563538 1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate CAS No. 1076199-62-6](/img/structure/B563538.png)

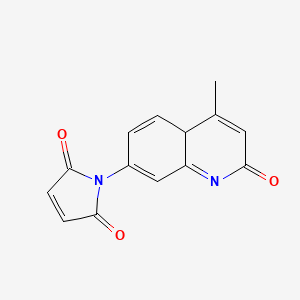

1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Enantioselective Analysis

“N-Boc-N-desmethyl Zopiclone” can be used in the enantioselective analysis of zopiclone and its metabolites in plasma . A high-performance liquid chromatographic method with triple-quadrupole mass spectrometry detection (LC-MS-MS) was developed and validated for the simultaneous quantification of zopiclone and its metabolites in rat plasma samples .

Pharmacokinetic Studies

The compound is used in pharmacokinetic studies. For instance, a pilot study of zopiclone kinetic disposition in rats showed that the levels of (+)-(S)-zopiclone were always higher than those of (−)-R-zopiclone . Higher concentrations were also observed for (+)-(S)-N-desmethyl zopiclone and (+)-(S)-N-oxide zopiclone, confirming the stereoselective disposition of zopiclone .

Quantitative Analysis in Urine

“N-Boc-N-desmethyl Zopiclone” can be used for quantitative analysis in urine . A simple liquid chromatography–tandem mass spectrometry method was validated to allow determination of zopiclone (ZOP), N-desmethylzopiclone (NDZOP), zopiclone N-oxide (ZOPNO) and 2-amino-5-chloropyridine (ACP) in urine at concentrations .

Forensic Cases

The compound is increasingly being encountered in forensic cases, such as drug-impaired drivers, petty drug offense or victims of drug-facilitated assaults . For correct interpretation in forensic cases, ZOP, its major metabolites and ACP should be analyzed .

Drug Stability Studies

“N-Boc-N-desmethyl Zopiclone” can be used in drug stability studies. The formation of ACP occurred at elevated pH and/or temperature by degradation of ZOP, NDZOP and ZOPNO .

Chiral Separation Technology

A new chiral separation technology, biphasic recognition chiral extraction for the racemic separation of zopiclone, has been identified and has great potential .

作用機序

Target of Action

N-Boc-N-desmethyl Zopiclone, also known as 1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate or N-Boc-N-desmethylZopiclone-d8, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the sedative and anxiolytic effects of various drugs .

Mode of Action

N-Boc-N-desmethyl Zopiclone exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and decreased neuronal excitability . This results in the compound’s sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Biochemical Pathways

The primary biochemical pathway affected by N-Boc-N-desmethyl Zopiclone is the GABAergic system. By modulating the GABA B Z receptor complex, the compound enhances the effects of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system . This leads to a decrease in neuronal excitability throughout the nervous system, which can result in sedation, muscle relaxation, and a reduction in anxiety .

Pharmacokinetics

After oral administration, Zopiclone, the parent compound of N-Boc-N-desmethyl Zopiclone, is rapidly absorbed, with a bioavailability of approximately 80% . The plasma protein binding of Zopiclone has been reported to be between 45 and 80% . Zopiclone is rapidly and widely distributed to body tissues including the brain, and is excreted in urine, saliva, and breast milk . Zopiclone is partly metabolised in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . The terminal elimination half-life (t1/2 z) of Zopiclone ranges from 3.5 to 6.5 hours .

Result of Action

The molecular and cellular effects of N-Boc-N-desmethyl Zopiclone’s action primarily involve the enhancement of GABAergic neurotransmission. This results in a decrease in neuronal excitability, which can lead to sedation, muscle relaxation, and a reduction in anxiety . These effects can be beneficial in the treatment of conditions such as insomnia .

特性

IUPAC Name |

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXISODDJDGVCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661842 |

Source

|

| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate | |

CAS RN |

1076199-62-6 |

Source

|

| Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

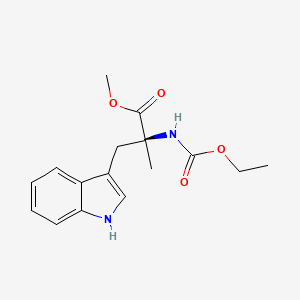

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B563457.png)

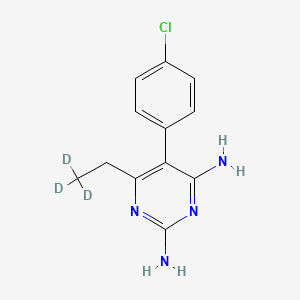

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)

![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)